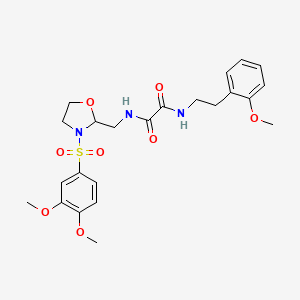

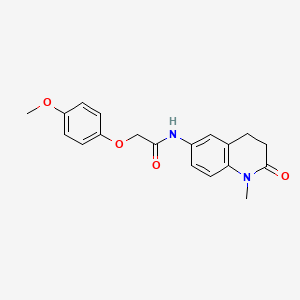

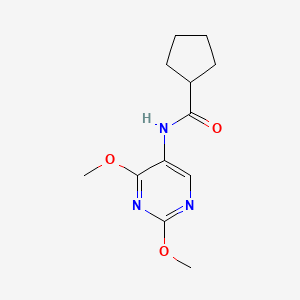

N-(4-(3-oxo-3-((4-sulfamoylphenethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, non-steroidal biologically active heterocyclic compounds were synthesized starting from 2-chloro-1- (2- (4-chlorophenyl)benzo [d]thiazol-3 (2H)-yl) ethanone . The structure configuration of newly synthesized compounds was determined by elemental analysis and various spectroscopic techniques .

Molecular Structure Analysis

The thiazole ring, which is a part of the molecule, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Chemical Reactions Analysis

The compounds were tested for their anti-inflammation, analgesic, ulcerogenic, acute toxicity, and free radical scavenging action and compared with reference drugs in albino rats . Compound 4- (2- (4-chlorophenyl)benzo [d]thiazol-3 (2H)-yl)-N- ( (3-substituted-2-hydrobenzo [d]thiazol-2-yl)methylene)thiazol-2-amine (3c) was the most active compound than the reference drug at a dose of 50 mg/kg p.o .

Scientific Research Applications

Organic Synthesis

As an organic building block, it’s used in the synthesis of complex molecules like glyburide, which is a medication used to treat type 2 diabetes .

Disease Management

Thiazole derivatives have been identified for their potential in managing diseases such as diabetes, inflammation, and various types of cancer .

Antiviral Research

These compounds are being explored for their potential as antiviral agents, including against diseases such as COVID-19 .

Enzyme Activity Modulation

Thiazole-based compounds can modulate the activity of many enzymes involved in metabolism, demonstrating significant pharmacological potential .

Antimicrobial and Antioxidant Activities

They have shown antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities, which are valuable traits for developing new medications .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available resources, molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

properties

IUPAC Name |

N-[4-[3-oxo-3-[2-(4-sulfamoylphenyl)ethylamino]propyl]-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5S2/c20-30(26,27)15-6-3-13(4-7-15)9-10-21-17(24)8-5-14-12-29-19(22-14)23-18(25)16-2-1-11-28-16/h1-4,6-7,11-12H,5,8-10H2,(H,21,24)(H2,20,26,27)(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRJVCRCGJKJDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2355018.png)

![5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2355020.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2355023.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2355028.png)

![2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid](/img/structure/B2355033.png)